1-(3-Pyridazinyl)-2-propanol
Description
1-(3-Pyridazinyl)-2-propanol is a propanol derivative featuring a pyridazinyl substituent at the 1-position and a hydroxyl group at the 2-position of the propanol backbone. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties to the molecule.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-pyridazin-3-ylpropan-2-ol |
InChI |
InChI=1S/C7H10N2O/c1-6(10)5-7-3-2-4-8-9-7/h2-4,6,10H,5H2,1H3 |
InChI Key |
JQZDZLBKUBXHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism in Propanol Derivatives
The position of functional groups significantly impacts molecular behavior. For example:
- 1-Propanol vs. 2-Propanol: demonstrates that 1-propanol induces reentrant DNA conformational transitions (coil → globule → unfolded), whereas 2-propanol causes persistent DNA compaction due to differences in water cluster formation . This highlights how hydroxyl group placement alters solvent interactions, which may extrapolate to 1-(3-pyridazinyl)-2-propanol’s solvation dynamics.
Propanol Derivatives with Bioactive Substituents
Substituents on the propanol backbone dictate pharmacological activity:
This compound’s pyridazinyl group may interact with enzymes or receptors similarly to PDMP’s morpholino or propranolol’s naphthyloxy groups, though its specific activity remains to be explored.
Heterocyclic Substitutions
Heterocycles influence solubility, stability, and target binding:
- Pyridazine vs. Triazine: describes 1-(4,6-dimethyl-s-triazin-2-yl)-2-propanol, synthesized via formolysis.
- Pyridazinyl Thiosemicarbazide: and note 1-(3-pyridazinyl)thiosemicarbazide 1-oxide, which shares the pyridazinyl group but includes a thiosemicarbazide moiety, likely altering metal-binding properties .
Ether and Thioether Derivatives
Ether/thioether linkages modify hydrophobicity and metabolic stability:
- 1-(2-Ethoxyethoxy)-2-propanol (): Ethoxyethoxy groups improve solubility in polar solvents, relevant for formulation .
Key Data Tables
Table 1: Physical Properties of Selected Propanol Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
